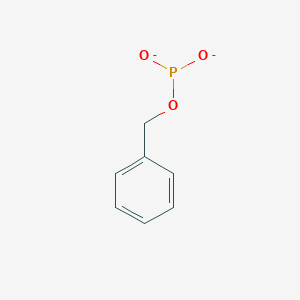
Benzyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl phosphite is an organophosphorus compound characterized by the presence of a benzyl group attached to a phosphite moiety This compound is of significant interest due to its versatile applications in organic synthesis, particularly in the formation of phosphorus-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl phosphite can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3 C}_6\text{H}_5\text{CH}_2\text{OH} + \text{PCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{O})_3\text{P} + 3 \text{HCl} ]
Another method involves the reaction of benzyl chloride with tris(trimethylsilyl) phosphite in the presence of a catalyst such as tetrabutylammonium iodide. The reaction conditions typically involve refluxing the reactants in an inert solvent like toluene.
Industrial Production Methods: Industrial production of this compound often employs the Michaelis-Arbuzov reaction, where benzyl bromide reacts with trialkyl phosphite under controlled conditions. This method is favored for its high yield and efficiency. The reaction is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{(RO)}_3\text{P} \rightarrow \text{(C}_6\text{H}_5\text{CH}_2\text{O})_3\text{P} + \text{RBr} ]
Chemical Reactions Analysis
Types of Reactions: Benzyl phosphite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzyl phosphate using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: this compound can be hydrolyzed to benzyl alcohol and phosphorous acid in the presence of water.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Water or aqueous acidic conditions.
Major Products:
Oxidation: Benzyl phosphate.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Benzyl alcohol and phosphorous acid.
Scientific Research Applications
Benzyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorus-containing compounds, including phosphonates and phosphates. It is also employed in the preparation of ligands for catalysis.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and as probes for studying biological pathways involving phosphorus.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly as pro-drugs and enzyme inhibitors.
Industry: this compound is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mechanism of Action
The mechanism of action of benzyl phosphite involves its ability to form stable phosphorus-carbon bonds. In biological systems, this compound derivatives can act as enzyme inhibitors by mimicking the transition state of enzyme-catalyzed reactions. The molecular targets often include enzymes involved in phosphorylation and dephosphorylation processes. The pathways involved typically include the inhibition of key enzymes, leading to the modulation of metabolic pathways.
Comparison with Similar Compounds
Benzyl phosphate: Similar to benzyl phosphite but contains a phosphate group instead of a phosphite group.
Trithis compound: Contains three benzyl groups attached to a phosphite moiety.
Benzyl phosphonate: Contains a phosphonate group instead of a phosphite group.
Comparison:
Benzyl phosphate: is more stable and less reactive compared to this compound due to the presence of a phosphate group.
Trithis compound: has multiple benzyl groups, making it more reactive and suitable for multi-step synthesis.
Benzyl phosphonate: is structurally similar but has different reactivity and applications due to the presence of a phosphonate group.
This compound stands out due to its unique reactivity and versatility in forming phosphorus-carbon bonds, making it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
409323-20-2 |
|---|---|
Molecular Formula |
C7H7O3P-2 |
Molecular Weight |
170.10 g/mol |
IUPAC Name |
benzyl phosphite |
InChI |
InChI=1S/C7H7O3P/c8-11(9)10-6-7-4-2-1-3-5-7/h1-5H,6H2/q-2 |
InChI Key |
QMJUEAKSVSCCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


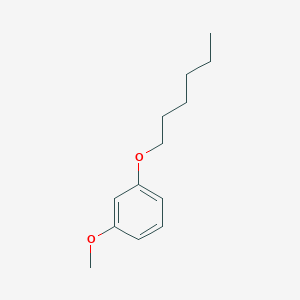
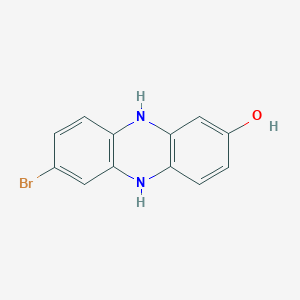
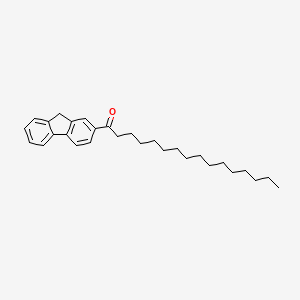

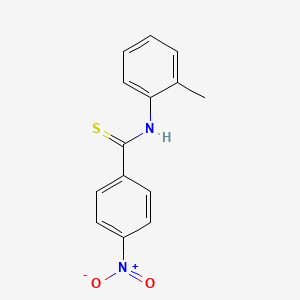

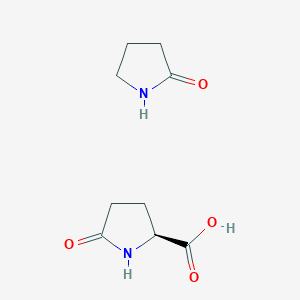
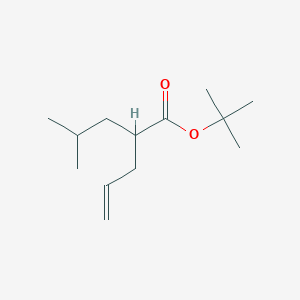
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
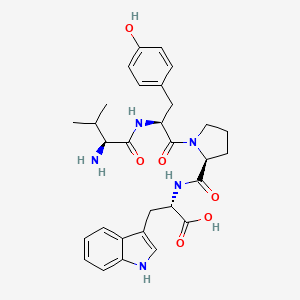
![D-Serine, O-(phenylmethyl)-N-[(phenylmethyl)sulfonyl]-](/img/structure/B14239623.png)
![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)

